![molecular formula C9H12N4O B1478544 2-(Aminométhyl)-6-éthylpyrazolo[1,5-a]pyrazin-4-ol CAS No. 2091295-85-9](/img/structure/B1478544.png)

2-(Aminométhyl)-6-éthylpyrazolo[1,5-a]pyrazin-4-ol

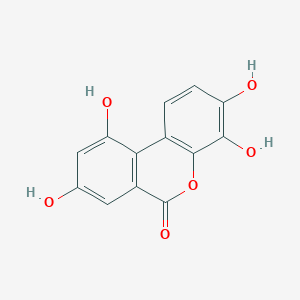

Vue d'ensemble

Description

The compound “2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol” belongs to the class of organic compounds known as pyrazines and pyrazoles. These are polycyclic aromatic compounds containing a pyrazine and a pyrazole ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . The exact structure would depend on the arrangement of the atoms and the presence of the functional groups in the molecule.Chemical Reactions Analysis

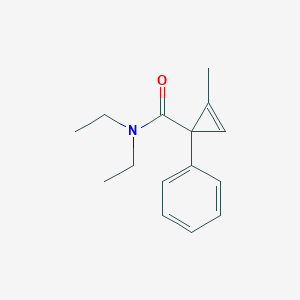

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyrazines and pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some general properties of similar compounds include a certain density, boiling point, and solubility .Applications De Recherche Scientifique

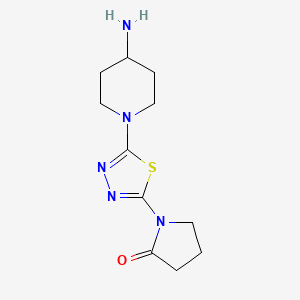

Activité antibactérienne

Le composé s'est avéré avoir une activité antibactérienne. Une série de nouveaux dérivés de triazolo [4,3- a ]pyrazine ont été synthétisés et leurs structures ont été caractérisées à l'aide de diverses techniques . Certains de ces composés ont montré des activités antibactériennes modérées à bonnes contre les souches de Staphylococcus aureus Gram-positif et d'Escherichia coli Gram-négatif .

Synthèse de triazolopyrazin-3-amines

Le composé peut être utilisé dans la synthèse de [1,2,4]triazolo[4,3-a]pyrazin-3-amines . Ce processus implique la cyclisation oxydative de dérivés de 1-(pyrazin-2-yl)guanidine .

Utilisation dans les agents antimicrobiens

Le composé peut être utilisé dans le développement de nouveaux agents antimicrobiens. Les agents antimicrobiens sur le marché présentent divers inconvénients, tels qu'un spectre antimicrobien étroit, une activité limitée, une toxicité potentielle et le développement progressif d'une résistance microbienne . Par conséquent, le développement de nouveaux composés dotés d'une excellente activité antibactérienne a toujours été l'une des tâches les plus difficiles dans le domaine antibactérien .

4. Utilisation dans le traitement des troubles prolifératifs Les [1,2,4]triazolo[4,3-a]pyrazin-3-amines, qui peuvent être synthétisées à partir du composé, sont utilisées comme modulateurs dans les gènes FGFR2 pour le traitement des troubles prolifératifs, y compris les cancers .

5. Utilisation dans l'optimisation des antagonistes NR2B Les dérivés de [1,2,4]triazolo[4,3-a]pyrazin-3-amine sont des structures potentiellement actives qui peuvent être utilisées dans l'optimisation des antagonistes NR2B .

6. Utilisation dans la synthèse de dérivés d'importance biologique Le composé peut être utilisé dans la synthèse de dérivés de [1,2,4]triazolo[1,5-a]pyrazin-2-amine d'importance biologique en raison de leurs procédures de synthèse faciles et de leurs rendements exceptionnels .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as pyrazolo[1,5-a]pyrazine derivatives have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis .

Mode of Action

Related compounds have been shown to interact with their targets, leading to significant activity against mycobacterium tuberculosis .

Biochemical Pathways

Related compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral activities .

Pharmacokinetics

A related compound demonstrated poor pharmacokinetics with high in vivo clearance in mice, while its cyclic form showed improved plasma exposure .

Result of Action

Related compounds have been reported to show superior cytotoxic activities against certain cell lines .

Analyse Biochimique

Biochemical Properties

2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as mycobacterium ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis . Additionally, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between this compound and biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the complex and enhance its biological activity.

Cellular Effects

The effects of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol on various cell types and cellular processes are profound. In lung adenocarcinoma cell lines, this compound has demonstrated antiproliferative effects, leading to increased cell death rates . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can inhibit the activity of kinases involved in cell proliferation, thereby reducing the growth of cancer cells . Moreover, this compound can modulate the expression of genes associated with apoptosis, leading to programmed cell death in cancer cells.

Molecular Mechanism

The molecular mechanism of action of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For example, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol inhibits mycobacterium ATP synthase by binding to its active site, thereby preventing ATP synthesis and leading to bacterial cell death . Additionally, this compound can activate or inhibit various signaling pathways by interacting with kinases and other signaling proteins, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can maintain its biological activity for several weeks, making it suitable for prolonged experimental use. It is essential to monitor the compound’s stability and degradation products to ensure accurate and reliable results in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing bacterial infections . At higher doses, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risk of toxicity in animal studies.

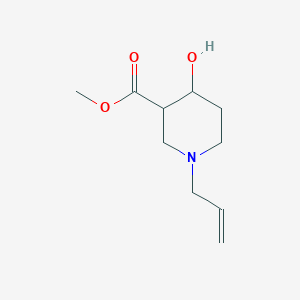

Metabolic Pathways

2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolites of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol are excreted through the kidneys, indicating renal clearance as the primary route of elimination . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues depend on the expression levels of transporters and binding proteins, as well as the compound’s physicochemical properties.

Subcellular Localization

The subcellular localization of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . The subcellular distribution of this compound influences its biological activity, as it determines the accessibility to its molecular targets and the overall efficacy of its biochemical actions.

Propriétés

IUPAC Name |

2-(aminomethyl)-6-ethyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-2-6-5-13-8(9(14)11-6)3-7(4-10)12-13/h3,5H,2,4,10H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWXOTXKOODWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN2C(=CC(=N2)CN)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478461.png)

![1-(4-Bromophenyl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]ethanone](/img/structure/B1478476.png)

![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478481.png)

![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine](/img/structure/B1478482.png)